molecular formula C15H16ClNO4 B14334353 N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide CAS No. 105924-39-8

N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide

Cat. No.: B14334353
CAS No.: 105924-39-8
M. Wt: 309.74 g/mol
InChI Key: MCBSQDYYFBSVSC-UHFFFAOYSA-N
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Description

N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and a substituted phenyl ring with chlorine and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired carboxamide product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between 3-chloro-4,5-diethoxyaniline and furan-2-carbonyl chloride, resulting in higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s furan ring and carboxamide group are key functional groups that contribute to its biological activity. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)furan-2-carboxamide: Similar structure with a bromine atom instead of chlorine.

    N-(3-Chloro-2-methoxyphenyl)furan-2-carboxamide: Similar structure with a methoxy group instead of ethoxy groups.

    N-(3-Chloro-4,5-dimethoxyphenyl)furan-2-carboxamide: Similar structure with methoxy groups instead of ethoxy groups

Uniqueness

N-(3-Chloro-4,5-diethoxyphenyl)furan-2-carboxamide is unique due to the presence of both chlorine and ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the furan carboxamide core makes it a valuable compound for various research applications .

Properties

CAS No.

105924-39-8

Molecular Formula

C15H16ClNO4

Molecular Weight

309.74 g/mol

IUPAC Name

N-(3-chloro-4,5-diethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H16ClNO4/c1-3-19-13-9-10(8-11(16)14(13)20-4-2)17-15(18)12-6-5-7-21-12/h5-9H,3-4H2,1-2H3,(H,17,18)

InChI Key

MCBSQDYYFBSVSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)C2=CC=CO2)Cl)OCC

Origin of Product

United States

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